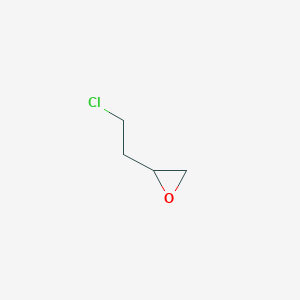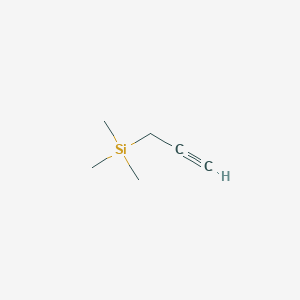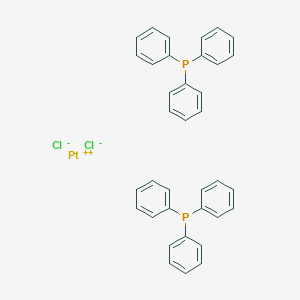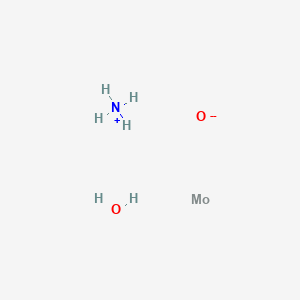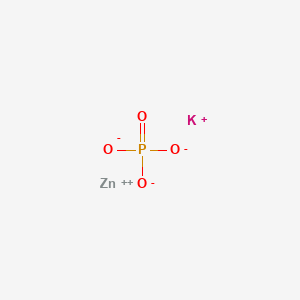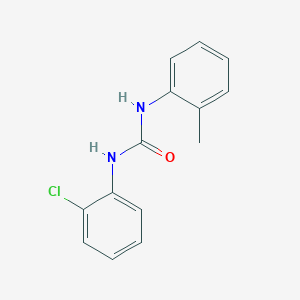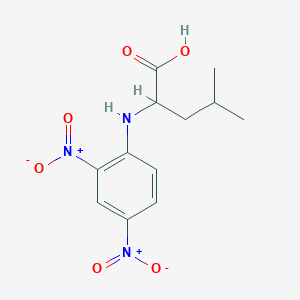
Ytterbium(III)fluorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ytterbium(III) fluoride, also known as ytterbium trifluoride, is an inorganic chemical compound with the formula YbF₃. It is a white crystalline substance that is insoluble in water. Ytterbium(III) fluoride is part of the lanthanide series and is known for its high melting point and stability. It has found niche applications in various fields, including the dental industry, where it is used as a radio-opaque agent to aid in the identification of fillings under X-ray examination .
Wissenschaftliche Forschungsanwendungen
Ytterbium(III) fluoride has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Ytterbium(III) fluoride, also known as ytterbium trifluoride, is primarily used in the dental industry . Its primary targets are dental tissues, specifically tooth enamel, where it acts as a radio-opaque agent to aid in the identification of fillings under X-ray examination .
Mode of Action
Ytterbium(III) fluoride interacts with dental tissues by providing high contrast in X-ray images . This is due to the high atomic number of ytterbium, which increases the efficiency of X-ray contrast . Furthermore, ytterbium(III) fluoride is known to be a strong Lewis acid , which suggests that it may interact with other compounds or ions present in the oral environment.
Biochemical Pathways
It is known that the presence of ytterbium(iii) fluoride is associated with fluoride release from dental materials . Fluoride ions play a crucial role in the remineralization of tooth enamel and the prevention of dental caries.
Pharmacokinetics
Ytterbium(III) fluoride is reported to be insoluble in water This property likely influences its absorption, distribution, metabolism, and excretion (ADME) properties The insolubility suggests that it remains primarily at the site of application, ie
Result of Action
The primary result of ytterbium(III) fluoride action is the enhancement of X-ray contrast, aiding in the identification of dental fillings . Additionally, the release of fluoride ions may contribute to the prevention of dental caries .
Action Environment
The action of ytterbium(III) fluoride is influenced by the oral environment. Its effectiveness as a radio-opaque agent is dependent on the X-ray equipment and settings used in dental imaging . Furthermore, the physical parameters of the oral environment, such as pH and the presence of other ions, may influence the release of fluoride ions from ytterbium(III) fluoride .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ytterbium(III) fluoride can be synthesized through several methods. One common method involves the reaction of ytterbium oxide (Yb₂O₃) with hydrofluoric acid (HF):
Yb2O3+6HF→2YbF3+3H2O
Another method is the fluorolytic sol-gel synthesis, which involves the reaction of ytterbium chloride (YbCl₃) with a fluorinating agent in a sol-gel process. This method is particularly useful for preparing nanoscopic ytterbium fluoride particles .
Industrial Production Methods: Industrial production of ytterbium(III) fluoride typically involves the high-temperature reaction of ytterbium metal with fluorine gas. This method ensures the production of high-purity ytterbium fluoride suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Ytterbium(III) fluoride primarily undergoes substitution reactions. It can react with other halides to form mixed halide compounds. For example, it can react with calcium fluoride (CaF₂) to form calcium-ytterbium fluoride (CaYbF₅) .
Common Reagents and Conditions: Common reagents used in reactions with ytterbium(III) fluoride include hydrofluoric acid, fluorine gas, and other metal fluorides. These reactions typically occur under high-temperature conditions to ensure complete reaction and formation of the desired products .
Major Products Formed: The major products formed from reactions involving ytterbium(III) fluoride include ytterbium oxide (Yb₂O₃) and mixed metal fluorides such as calcium-ytterbium fluoride (CaYbF₅) .
Vergleich Mit ähnlichen Verbindungen
Ytterbium(III) chloride (YbCl₃): Used as a Lewis acid catalyst in organic synthesis.
Ytterbium(III) oxide (Yb₂O₃): Used in the production of phosphors and as a dopant in optical materials.
Ytterbium(II) fluoride (YbF₂): Exhibits different chemical properties due to its +2 oxidation state and is used in specialized applications.
Uniqueness: Ytterbium(III) fluoride is unique due to its high stability, insolubility in water, and ability to release fluoride ions over time. These properties make it particularly valuable in dental applications and as a component in various industrial materials .
Eigenschaften
CAS-Nummer |
13760-80-0 |
|---|---|
Molekularformel |
F3Yb |
Molekulargewicht |
230.04 g/mol |
IUPAC-Name |
trifluoroytterbium |
InChI |
InChI=1S/3FH.Yb/h3*1H;/q;;;+3/p-3 |
InChI-Schlüssel |
XASAPYQVQBKMIN-UHFFFAOYSA-K |
SMILES |
[F-].[F-].[F-].[Yb+3] |
Kanonische SMILES |
F[Yb](F)F |
Key on ui other cas no. |
13760-80-0 |
Physikalische Beschreibung |
Hygroscopic solid; Insoluble in water; [Hawley] |
Synonyme |
YbF3 ytterbium fluoride |
Herkunft des Produkts |
United States |
Q1: Why is Ytterbium(III) Fluoride added to some dental materials?
A1: Ytterbium(III) Fluoride serves several purposes in dental materials:
- Fluoride Release: Despite its low solubility in water [], it contributes to fluoride release from dental materials, which is beneficial for preventing tooth decay.
- Radiopacity: It provides high contrast in X-ray images [], allowing dentists to clearly visualize the material within the tooth.
- Reinforcement: In nanoparticulate form, it strengthens glass polyalkenoates, a type of dental cement [].
Q2: What are the potential drawbacks of using Ytterbium(III) Fluoride in dental materials?
A2: While generally considered useful, there are aspects of its chemistry that require further investigation:
- Reaction with Dental Cements: Research indicates that Ytterbium(III) Fluoride reacts with components of calcium trisilicate cements, forming compounds like ytterbium oxide (Yb2O3) and calcium-ytterbium fluoride (CaYbF5) []. The long-term effects of these reactions within the tooth structure are not fully understood.
- Limited Understanding: The research suggests that some aspects of its chemistry, particularly its interactions within complex dental materials, require further study [].
Q3: Can Ytterbium(III) Fluoride be used to assess the effectiveness of dental treatments?
A3: Research suggests that Ytterbium(III) Fluoride could be used as a contrast agent in dental research []. One study explored its potential to visualize and measure the infiltration depth of resin-based dental sealants using Scanning Electron Microscopy (SEM) and X-ray microanalysis []. While the study concluded that further refinement of the technique is needed, it highlights the potential of Ytterbium(III) Fluoride as a research tool in dentistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-4-[3-(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)prop-2-enylidene]-1,2-oxazol-5-one](/img/structure/B76894.png)
![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)
